molecular formula C16H16Cl3N B563604 (1S,4R)-N-Desmethyl Sertraline Hydrochloride CAS No. 675126-07-5

(1S,4R)-N-Desmethyl Sertraline Hydrochloride

Cat. No.: B563604
CAS No.: 675126-07-5
M. Wt: 328.661
InChI Key: YKXHIERZIRLOLD-VAGBGMFXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4R)-N-Desmethyl Sertraline Hydrochloride is a chiral compound derived from Sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is characterized by its specific stereochemistry, which plays a crucial role in its pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-N-Desmethyl Sertraline Hydrochloride typically involves the reduction of Sertraline to remove the N-methyl group. This can be achieved through various chemical reactions, including catalytic hydrogenation or the use of reducing agents such as lithium aluminum hydride (LiAlH4). The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Hydrogenation and Reductive Alkylation

  • Catalytic Hydrogenation : A patent (WO2001030742A1) describes the hydrogenation of tetralone intermediates using palladium or platinum catalysts to achieve stereochemical control .

  • Reductive Methylation : The compound is synthesized via reductive alkylation with formaldehyde under hydrogenation conditions (3 bar pressure), yielding a cis/trans isomer ratio of 70:30 .

Reaction StepConditionsCatalysts/ReagentsYield/Selectivity
Tetralone hydrogenation80°C, toluene[IrCp*Cl₂]₂, KI68% racemic cis product
Reductive alkylation3 bar H₂, room temperaturePd/C, formaldehyde80.2% isolated yield

Metabolic Reactions

As a metabolite of sertraline, this compound participates in phase I oxidative pathways :

  • N-Demethylation : Sertraline undergoes hepatic N-demethylation via CYP3A4 and CYP2B6 to form (1S,4R)-N-Desmethyl Sertraline, which exhibits <5% pharmacological activity compared to the parent compound .

  • Oxidative Deamination : Further metabolism involves oxidative deamination and glucuronide conjugation, with 40–45% excreted renally and 12–14% unchanged in feces .

Substitution and Functionalization Reactions

The compound’s structure allows for targeted modifications:

  • Chlorophenyl Ring Substitution : Electrophilic aromatic substitution (e.g., nitration) occurs at the 3,4-dichlorophenyl moiety, though steric hindrance from the tetralin system limits reactivity .

  • Amine Functionalization : The primary amine undergoes acylation or sulfonation under basic conditions, forming derivatives for pharmacological profiling.

Comparative Reactivity with Related Compounds

The stereochemistry of this compound differentiates its reactivity from other SSRIs:

CompoundKey Structural FeatureReactivity Profile
Sertraline (Parent)N-Methyl group, cis-(1S,4S)Higher metabolic stability via CYP2D6
Nor-sertralineN-Desmethyl, mixed isomersRapid glucuronidation due to free amine
FluoxetineTrifluoromethyl groupResistant to oxidative deamination

Stability and Degradation Reactions

  • Thermal Degradation : Decomposes above 250°C, forming chlorinated aromatic byproducts (GC-MS confirmed) .

  • Photolytic Degradation : Exposure to UV light induces racemization at the 4R position, reducing stereochemical purity .

Analytical Characterization

  • Chiral GC Analysis : Used to resolve cis-(1S,4S) and trans-(1R,4S) isomers, achieving a baseline separation (R > 1.5) .

  • X-ray Crystallography : Confirms absolute configuration via anomalous dispersion methods (CCDC deposition: 2056781) .

Scientific Research Applications

The primary mechanism of action for (1S,4R)-N-Desmethyl Sertraline Hydrochloride involves the inhibition of the serotonin transporter (SLC6A4), which results in increased serotonin availability in the synaptic cleft. Although this compound exhibits weaker serotonin reuptake inhibition compared to sertraline, it still retains some pharmacological activity that may contribute to its effects on mood and anxiety disorders .

In Vitro Studies

  • Serotonin Reuptake Inhibition : Studies indicate that this compound can modulate serotonin levels, albeit with reduced efficacy compared to sertraline.
  • Binding Affinity : It shows moderate binding affinity to sigma receptors, particularly sigma-1 receptors, which may play a role in its pharmacological profile.

Clinical Applications

The clinical applications of this compound primarily stem from its association with sertraline's therapeutic uses:

  • Depression and Anxiety Disorders : As a metabolite of sertraline, it may contribute to the overall efficacy of treatment for major depressive disorder and various anxiety disorders .
  • Post-Traumatic Stress Disorder : Research indicates that SSRIs like sertraline are effective in managing symptoms of post-traumatic stress disorder; thus, this compound may also play a role in this context .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Half-Life : The half-life ranges from 56 to 120 hours, allowing for significant plasma accumulation compared to sertraline .
  • Metabolism : This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP2C19 and CYP3A4), which can lead to variability in drug response among individuals .

Toxicology and Safety Profile

Research into the toxicological aspects of this compound reveals important safety considerations:

  • A notable case study analyzed the distribution of sertraline and its metabolites in postmortem tissues, indicating varying concentrations that could inform toxicity assessments and potential implications for overdose scenarios .
  • Adverse events associated with sertraline include reversible hepatic injury and severe skin reactions such as Stevens-Johnson syndrome; understanding the role of its metabolites is essential for risk assessment .

Mechanism of Action

The mechanism of action of (1S,4R)-N-Desmethyl Sertraline Hydrochloride involves its interaction with serotonin transporters in the brain. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression. The compound’s specific stereochemistry is crucial for its binding affinity and selectivity towards serotonin transporters.

Comparison with Similar Compounds

Similar Compounds

    Sertraline: The parent compound, widely used as an antidepressant.

    N-Desmethyl Sertraline: Another metabolite of Sertraline with similar pharmacological properties.

    Fluoxetine: Another SSRI with a different chemical structure but similar therapeutic effects.

Uniqueness

(1S,4R)-N-Desmethyl Sertraline Hydrochloride is unique due to its specific stereochemistry, which influences its pharmacological activity and binding affinity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

(1S,4R)-N-Desmethyl Sertraline Hydrochloride is a chiral derivative of sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. This compound is notable for its specific stereochemistry, which significantly influences its pharmacological activity and binding affinity to serotonin transporters.

The primary mechanism of action of this compound involves the inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. This action is crucial for its antidepressant effects:

  • Target : Neuronal reuptake 5-HT transporter
  • Mode of Action : Inhibition of serotonin reuptake
  • Pharmacokinetics : The compound is slowly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism, resulting in the formation of its active metabolite, N-desmethylsertraline .

1. Inhibition of Serotonin Reuptake

This compound exhibits a weaker inhibitory effect on serotonin reuptake compared to its parent compound sertraline. Research indicates that while it retains some pharmacological activity related to serotonin uptake, its potency is significantly lower:

  • Serotonin Reuptake Inhibition : Approximately 10 times less active than sertraline .
  • Half-Life : The half-life of N-desmethylsertraline ranges from 56 to 120 hours, allowing for prolonged effects in the body .

2. Drug Interactions

The compound has minimal inhibitory effects on major cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions compared to other SSRIs. However, it can still affect the metabolism of other drugs processed by these enzymes .

1. Clinical Pharmacokinetics

A study involving patients with mild hepatic impairment demonstrated that this compound has a prolonged elimination half-life and altered pharmacokinetic parameters compared to healthy subjects. This finding underscores the importance of monitoring dosage in populations with liver dysfunction .

2. Postmortem Studies

Investigations into postmortem concentrations of sertraline and its metabolites revealed significant variability in distribution across different tissues. The analysis included blood, urine, and various organs, providing insights into the compound's pharmacokinetics post-administration .

3. Environmental Impact

Research has also explored the degradation pathways of sertraline and its metabolites in wastewater treatment processes. Notably, desmethylsertraline has been detected in aquatic environments, raising concerns about bioaccumulation in non-target organisms .

Comparative Biological Activity Table

CompoundPrimary ActionPotency (vs. Sertraline)Half-LifeKey Findings
(1S,4R)-N-Desmethyl SertralineInhibits serotonin reuptake10x less active56-120 hoursProlonged effects; lower drug interactions
SertralineInhibits serotonin reuptakeBaseline22-36 hoursEffective for depression and anxiety
N-desmethylsertralineWeakly inhibits serotonin reuptakeNot applicable2-3 times longer than sertralineAccumulates in plasma

Q & A

Q. What analytical methods are recommended for distinguishing (1S,4R)-N-Desmethyl Sertraline Hydrochloride from its enantiomers or synthesis-related impurities?

Basic Research Question
To ensure enantiomeric purity, chiral chromatographic methods are critical. High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cyclodextrin-modified columns) can resolve stereoisomers. For example, USP methods specify using a mobile phase of acetonitrile and phosphate buffer (pH 3.0) with UV detection at 225 nm, achieving baseline separation between (1S,4R) and (1R,4S) enantiomers . System suitability requires a resolution ≥1.5 between sertraline and its cis-isomer, with relative standard deviation (RSD) ≤5% for reproducibility .

Q. How can researchers validate the inhibitory activity of this compound on serotonin (SERT) and norepinephrine transporters (NET)?

Advanced Research Question
In vitro assays using radiolabeled ligands (e.g., [³H]-paroxetine for SERT or [³H]-nisoxetine for NET) in transfected cell lines (e.g., HEK293) are standard. Dose-response curves should be generated with 8–10 concentration points to calculate IC₅₀ values. For this compound, reported IC₅₀ values are 19 nM (SERT) and 35 nM (NET) . Cross-validate results using electrophysiological methods (e.g., patch-clamp) to confirm transporter blockade and rule off-target effects.

Q. What experimental design considerations are critical for studying the stability of this compound under varying storage conditions?

Advanced Research Question
Stability studies should assess:

  • Thermal stability : Store samples at 2–8°C vs. room temperature (25°C) for 6–12 months, monitoring degradation via HPLC .
  • Hygroscopicity : Store under inert gas (N₂) to prevent moisture absorption, as the compound is hygroscopic .
  • Photostability : Expose to UV light (e.g., 365 nm) and quantify degradation products (e.g., chlorinated byproducts like HCl or CO) using mass spectrometry .

Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound across studies?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration, incubation time). To address this:

Standardize protocols : Use identical cell lines (e.g., HEK293-SERT) and buffer systems (e.g., HEPES with Mg²⁺/Ca²⁺).

Cross-validate : Compare results with orthogonal methods (e.g., fluorescence-based assays vs. radioligand binding).

Control for metabolites : Ensure purity (>98%) via HPLC and exclude contaminants like 3,4-dichlorophenyl derivatives .

Q. What synthetic routes are reported for this compound, and how is enantiomeric purity ensured?

Basic Research Question
Synthesis typically involves:

Stereoselective reduction : Catalytic hydrogenation of a tetralone intermediate using chiral catalysts (e.g., Ru-BINAP) to yield the (1S,4R) configuration .

Demethylation : Cleavage of the methyl group from sertraline via boron tribromide (BBr₃) in dichloromethane .

Purification : Crystallization from ethanol/water to remove diastereomers, followed by chiral HPLC to confirm enantiomeric excess (>99%) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question

  • Personal protective equipment (PPE) : Respirators (N95), nitrile gloves, and lab coats to avoid inhalation or dermal contact .
  • Ventilation : Use fume hoods during weighing or synthesis to prevent aerosol exposure.
  • Waste disposal : Incinerate in a chemical furnace with scrubbers to neutralize HCl emissions . Toxicity data are limited, so treat as a hazardous compound .

Q. How can researchers assess the environmental impact of this compound in ecotoxicological studies?

Advanced Research Question

  • Biodegradability : Use OECD 301D tests to measure mineralization in activated sludge.
  • Aquatic toxicity : Expose Daphnia magna to 0.1–10 mg/L and monitor mortality/behavior over 48 hours. No data are currently available, but structural analogs like sertraline show LC₅₀ values of 1.2 mg/L in fish .
  • Soil mobility : Conduct column leaching experiments with HPLC quantification to assess groundwater contamination potential .

Properties

IUPAC Name

(1S,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXHIERZIRLOLD-VAGBGMFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675813
Record name (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675126-07-5
Record name (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.